molecular formula C8H7Cl2NO B2556002 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine CAS No. 1153451-91-2

6,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B2556002
CAS No.: 1153451-91-2
M. Wt: 204.05
InChI Key: URMAYQIYUBDETJ-UHFFFAOYSA-N
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Description

6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chemical compound with the molecular formula C8H7Cl2NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. Benzofuran compounds are widely distributed in nature and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride can yield the corresponding alcohols .

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, benzofuran derivatives have been shown to inhibit the activity of enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of chlorine atoms at the 6 and 7 positions enhances its antimicrobial properties compared to other benzofuran derivatives .

Biological Activity

6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety with chlorine substituents at the 6 and 7 positions. This specific substitution pattern is crucial as it influences the compound's biological properties, particularly its antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of chlorine atoms enhances its effectiveness against various microbial strains. Studies have demonstrated that this compound can inhibit the growth of both bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

The mechanism of action involves the inhibition of specific enzymes crucial for microbial growth. By disrupting these cellular processes, the compound effectively reduces microbial proliferation. For instance, it has been shown to inhibit enzymes involved in cell wall synthesis and metabolic pathways essential for survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesNotable Activities
This compound Chlorine substituents at positions 6 and 7Antimicrobial properties
2,3-Diacetylbenzofuran Acetyl groups on the benzofuranPotent antimicrobial activity
(R)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine Trifluoromethyl at position 6Potential neuroprotective effects

This table highlights how the substitution patterns influence biological activities among related compounds.

Study on Antimicrobial Activity

A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Neuropathic Pain Model

In another investigation involving neuropathic pain models in rats, derivatives of benzofuran compounds were assessed for their analgesic properties. While primarily focused on other derivatives, findings suggested that similar structural motifs could yield compounds with beneficial effects on pain modulation without significant side effects .

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. This includes:

  • In vivo studies to assess pharmacokinetics and toxicity profiles.
  • Structure-activity relationship (SAR) studies to optimize its efficacy.
  • Exploration of potential applications in treating specific infections or diseases.

Properties

IUPAC Name

6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMAYQIYUBDETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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